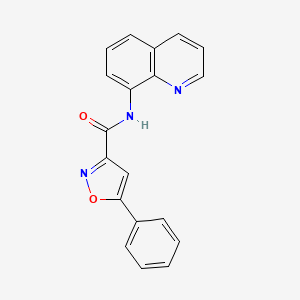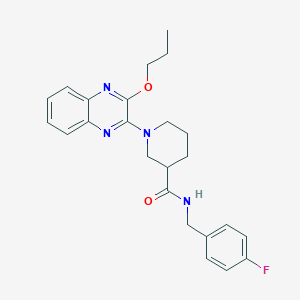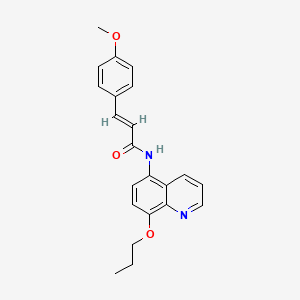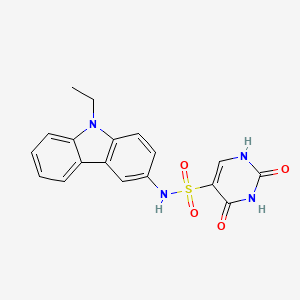![molecular formula C24H21N3O3 B11300705 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11300705.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable phenyl halide and a palladium catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an appropriate amine with a benzoyl chloride derivative under basic conditions.
Final Coupling: The final compound can be obtained by coupling the oxadiazole-phenyl intermediate with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
作用機序
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The oxadiazole ring and phenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide: can be compared with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, improved stability, or specific reactivity. The presence of the propan-2-yloxy group may also influence the compound’s solubility and bioavailability, making it distinct from other similar compounds.
特性
分子式 |
C24H21N3O3 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H21N3O3/c1-16(2)29-19-14-12-18(13-15-19)23(28)25-21-11-7-6-10-20(21)24-26-22(27-30-24)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28) |
InChIキー |
YRPXUTFEGHQPEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300637.png)
![3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11300653.png)
![N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11300661.png)
![1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300667.png)

![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11300675.png)
![2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11300682.png)


![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300691.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300692.png)
![2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11300711.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300719.png)
